2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

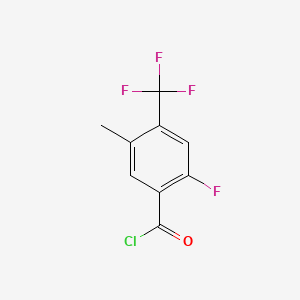

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows the established conventions for naming substituted aromatic compounds, where the benzene ring serves as the parent structure and the various substituents are numbered according to their positions relative to the carbonyl chloride functional group. The structural representation reveals a benzene ring bearing four distinct substituents: a fluorine atom at position 2, a methyl group at position 5, a trifluoromethyl group at position 4, and an acyl chloride functional group at position 1.

The structural complexity of this molecule arises from the strategic placement of electron-withdrawing groups, particularly the fluorine atoms and the trifluoromethyl substituent, which create a highly electrophilic carbonyl carbon in the acyl chloride functionality. The Simplified Molecular Input Line Entry System representation for this compound is documented as CC1=C(C=C(C(=C1)C(=O)Cl)F)C(F)(F)F, which provides a standardized method for representing the molecular structure in database systems. The International Chemical Identifier string is recorded as InChI=1S/C9H5ClF4O/c1-4-2-5(8(10)15)7(11)3-6(4)9(12,13)14/h2-3H,1H3, offering another standardized representation format for computational chemistry applications.

The three-dimensional structure of this compound exhibits specific spatial arrangements that influence its reactivity profile. The presence of multiple electronegative fluorine atoms creates significant electron withdrawal from the aromatic ring system, thereby increasing the electrophilicity of the acyl chloride carbon atom. This electronic configuration makes the compound particularly reactive toward nucleophilic attack, which is characteristic of acyl chlorides but enhanced by the fluorinated substituents.

Propiedades

IUPAC Name |

2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O/c1-4-2-5(8(10)15)7(11)3-6(4)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEWPGOZXPREEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods Analysis

Starting Materials and General Strategy

The synthesis typically begins with substituted xylenes or related methylbenzenes bearing stable substituents compatible with halogenation and fluorination chemistry. For the trifluoromethyl group installation, a common approach involves:

- Conversion of methyl groups to trichloromethyl intermediates.

- Hydrolysis to benzoyl chlorides.

- Selective fluorination to introduce trifluoromethyl groups.

This approach leverages economical and readily available starting materials such as xylenes or mesitylene derivatives.

Stepwise Preparation Process

Chlorination to Bis(trichloromethyl)benzene

- Xylene derivatives are chlorinated to produce bis(trichloromethyl)benzene intermediates.

- Chlorination is conducted under controlled conditions to avoid over-chlorination.

- Ferric chloride is often used as a catalyst for this step.

Hydrolysis to Trichloromethylbenzoyl Chloride

- Bis(trichloromethyl)benzene is hydrolyzed with approximately one mole of water.

- The reaction is catalyzed by ferric chloride and conducted at temperatures around 120–130°C.

- This step yields trichloromethylbenzoyl chloride, which can be purified by fractional distillation.

- Typical yields in this step are high, with the product purity enhanced by distillation.

Selective Fluorination to Trifluoromethylbenzoyl Chloride

- Trichloromethylbenzoyl chloride is reacted with about three moles or less of hydrogen fluoride.

- The reaction occurs in the presence of a halogen transfer catalyst to facilitate selective fluorination.

- Suitable inert solvents such as nitrobenzene or carbon disulfide may be employed.

- The process converts trichloromethyl groups to trifluoromethyl groups, yielding trifluoromethylbenzoyl chloride.

- Over-fluorinated or under-fluorinated by-products can be recycled or converted via halogen exchange reactions.

Final Product Isolation

- The trifluoromethylbenzoyl chloride is isolated by conventional means such as fractional distillation.

- The product is characterized by its purity and melting point for quality assurance.

Alternative Synthetic Routes

- Some methods start from trifluoromethylbenzoic acid, which is converted to the benzoyl chloride using thionyl chloride. However, trifluoromethylbenzoic acid synthesis involves multiple steps and expensive reagents.

- Another alternative involves nitration and halogenation of substituted toluenes followed by hydrolysis and chlorination, but these routes are less direct and less economical.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Catalyst | Temperature (°C) | Notes |

|---|---|---|---|---|

| Chlorination | Xylene + Cl2 | Ferric chloride | Ambient to moderate | Controlled to avoid over-chlorination |

| Hydrolysis | Bis(trichloromethyl)benzene + H2O | Ferric chloride | 120–130 | Slow addition of water over hours |

| Selective Fluorination | Trichloromethylbenzoyl chloride + HF | Halogen transfer catalyst | Ambient to moderate | Use of inert solvents like nitrobenzene optional |

| Isolation | Fractional distillation | None | Distillation temp | Purification of product |

Research Findings and Yields

- The hydrolysis step yields approximately 74% trichloromethylbenzoyl chloride with minor by-products.

- The fluorination step is efficient, converting trichloromethyl to trifluoromethyl groups with high selectivity.

- Recycling of under-fluorinated intermediates improves overall yield.

- The overall process is economically advantageous due to the use of inexpensive starting materials and relatively few reaction steps.

Summary Table of Preparation Steps for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

| Step No. | Reaction Description | Key Reagents/Conditions | Catalyst | Yield (%) | Product Purity/Notes |

|---|---|---|---|---|---|

| 1 | Chlorination of methylbenzene derivative | Cl2, FeCl3 catalyst | Ferric chloride | High | Controlled chlorination to bis(trichloromethyl)benzene |

| 2 | Hydrolysis of bis(trichloromethyl)benzene | Water addition, 120–130°C | Ferric chloride | ~74 | Produces trichloromethylbenzoyl chloride, purified by distillation |

| 3 | Selective fluorination of trichloromethylbenzoyl chloride | Hydrogen fluoride, halogen transfer catalyst | Halogen transfer catalyst | High | Converts to trifluoromethylbenzoyl chloride with high selectivity |

| 4 | Product isolation | Fractional distillation | None | - | Purified this compound |

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.

Reduction: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed:

Amides and Esters: Formed through nucleophilic substitution reactions.

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid: Formed through hydrolysis.

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol: Formed through reduction.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is primarily utilized as an acylating agent in organic synthesis. Its ability to form covalent bonds with nucleophiles makes it valuable for the preparation of more complex molecules. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances its electrophilicity, increasing its reactivity in various chemical reactions.

Medicinal Chemistry

This compound has garnered attention for its potential applications in medicinal chemistry. It has been explored as an intermediate in the synthesis of biologically active compounds and pharmaceuticals. Notably, studies have indicated that it may possess anticancer properties by inhibiting specific kinases involved in cancer progression .

Anticancer Activity

Recent research has demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and Jurkat (leukemia) cell lines. The following table summarizes key findings from recent studies on its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 8.47 ± 0.18 | Inhibition of MMP-2 and MMP-9 |

| Study B | A-431 (epidermoid carcinoma) | <10 | Modulation of kinase activity |

| Study C | Jurkat (leukemia) | 5.5 | Induction of apoptosis |

Agrochemicals and Specialty Chemicals

In industrial applications, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties allow for the development of products with enhanced performance characteristics .

Inhibition of Matrix Metalloproteinases (MMPs)

The compound has been shown to effectively bind to matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial in tumor metastasis. Binding energies reported were −9.0 kcal/mol for MMP-2 and −7.8 kcal/mol for MMP-9, indicating strong interactions that could potentially reduce tumor invasiveness.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The presence of electron-withdrawing groups (fluorine and trifluoromethyl) on the benzene ring enhances the electrophilicity of the acyl chloride group, making it more reactive towards nucleophiles .

Comparación Con Compuestos Similares

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group significantly increases electrophilicity at the carbonyl carbon. In 4-(trifluoromethyl)benzoyl chloride , the para-CF₃ group exerts a stronger inductive effect compared to meta-substituted analogs (e.g., 3-CF₃), leading to higher reactivity in nucleophilic acyl substitutions .

- However, its electron-withdrawing nature compensates by increasing electrophilicity .

- Chlorine as a Substituent: In 3-chloro-5-(trifluoromethyl)benzoyl chloride, chlorine further stabilizes the molecule through resonance and inductive effects, reducing hydrolysis susceptibility compared to non-chlorinated analogs .

Physical Properties

- Boiling Points: The 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) has a reported boiling point of 78–79°C at 16 mmHg, while data for other compounds are unavailable. Higher molecular weight compounds (e.g., the target compound at 226.56 g/mol) may exhibit higher boiling points due to increased van der Waals interactions .

- Density: Density values range from 1.38 g/cm³ (3-CF₃ isomer) to 1.404 g/cm³ (4-CF₃ isomer), reflecting differences in molecular packing influenced by substituent positions .

Hazard Considerations

Proper storage under inert atmospheres (e.g., nitrogen) and use of PPE (gloves, goggles) are recommended .

Actividad Biológica

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of fluorine and trifluoromethyl groups, suggests significant biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C10H7ClF4O

- CAS Number : 1323966-18-2

- Molecular Weight : 252.61 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its potential as an anticancer agent and its interactions with biological systems.

The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme activity and receptor interactions. Initial studies suggest that it may inhibit specific kinases involved in cancer progression. Notably, its structural features allow it to interact favorably with active sites of target proteins, potentially enhancing selectivity and potency against certain cancer types.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was found to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 8.47 ± 0.18 | Inhibition of MMP-2 and MMP-9 |

| Study B | A-431 (epidermoid carcinoma) | <10 | Modulation of kinase activity |

| Study C | Jurkat (leukemia) | 5.5 | Induction of apoptosis |

Case Studies

-

Inhibition of Matrix Metalloproteinases (MMPs) :

- In a study assessing the compound's effect on MMPs, it was shown to effectively bind to MMP-2 and MMP-9, crucial enzymes in tumor metastasis . The binding energies were reported at −9.0 kcal/mol for MMP-2 and −7.8 kcal/mol for MMP-9, indicating strong interactions that could lead to reduced tumor invasiveness.

- Kinase Selectivity :

Safety and Toxicology

Despite its promising biological activities, safety data indicate that this compound is corrosive and may cause respiratory issues upon exposure . Long-term exposure could lead to reactive airways dysfunction syndrome (RADS), necessitating careful handling in laboratory settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves converting the corresponding benzoic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Key factors include:

- Reagent Choice : Thionyl chloride is preferred for its high reactivity and ease of removal via distillation . Oxalyl chloride, combined with catalytic DMF, is effective for acid-sensitive substrates .

- Solvent and Temperature : Dichloromethane (DCM) at 50°C or reflux conditions (e.g., benzene) are common. Lower temperatures (0–20°C) minimize side reactions in DCM .

- Purification : Distillation or recrystallization from non-polar solvents (e.g., hexane) yields high-purity products. NMR (¹H/¹⁹F) and IR spectroscopy confirm successful conversion .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies methyl and aromatic protons, while ¹⁹F NMR resolves trifluoromethyl and fluorine substituents. Chemical shifts for CF₃ groups typically appear at δ -60 to -70 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1770–1820 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm the acyl chloride and fluorinated groups .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity. High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. How should this compound be stored to ensure stability, and what are its degradation pathways?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at -20°C in airtight, amber glass vials with desiccants (e.g., molecular sieves). Moisture induces hydrolysis to the carboxylic acid, detectable via IR (broad O-H stretch at 2500–3000 cm⁻¹) .

- Decomposition : Thermal degradation above 100°C releases HCl and CO gas. Monitor via TGA/DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for similar fluorinated benzoyl chlorides?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate reactions but may promote side reactions with electron-deficient aromatics .

- Byproduct Formation : Use GC-MS or LC-MS to identify impurities like methyl esters (from methanol quenching) or anhydrides .

- Quantitative Analysis : Compare yields using internal standards (e.g., biphenyl) in NMR or HPLC .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing -F and -CF₃ groups activate the carbonyl carbon toward nucleophiles (e.g., amines, alcohols):

- Kinetic Studies : Monitor reaction progress via in situ IR or ¹⁹F NMR. Second-order kinetics are typical for SN₂ mechanisms .

- Hammett Analysis : Substituent σₚ values (-F: +0.06, -CF₃: +0.54) correlate with reaction rates in amide formation .

Q. How is this compound applied in medicinal chemistry or agrochemical research?

- Methodological Answer :

- Drug Discovery : It serves as a key intermediate for protease inhibitors or kinase-targeting molecules. Coupling with pyridinyl amines (e.g., ) yields bioactive amides .

- Agrochemicals : Derivatives with heterocyclic moieties (e.g., pyrimidines) show herbicidal activity. Optimize logP via fluorinated substituents to enhance membrane permeability .

Q. What challenges arise in assessing the purity of this compound, and how are they addressed?

- Methodological Answer :

- Trace Moisture : Karl Fischer titration ensures <0.1% H₂O. Use Schlenk techniques for moisture-sensitive reactions .

- Isomeric Impurities : Chiral SFC (Supercritical Fluid Chromatography) with fluorinated cellulose phases resolves enantiomers (e.g., ) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.